molecular formula C20H14F2N4O2S B2956896 N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1112298-28-8

N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2956896
CAS No.: 1112298-28-8
M. Wt: 412.41
InChI Key: WCZIRNNWEUURKD-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that features a unique structure combining fluorinated aromatic rings and a thiazolopyrimidine core

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of fluorinated aromatic rings: This step involves the use of fluorinated benzene derivatives, which are coupled to the thiazolopyrimidine core via nucleophilic substitution or other suitable reactions.

    Final assembly: The final step involves the coupling of the intermediate products to form the target compound, often using amide bond formation techniques.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and thiazolopyrimidine core may allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide include other fluorinated aromatic compounds and thiazolopyrimidine derivatives. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of fluorinated aromatic rings and thiazolopyrimidine core, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2S/c1-11-2-7-14(8-15(11)22)24-16(27)9-26-10-23-18-17(25-29-19(18)20(26)28)12-3-5-13(21)6-4-12/h2-8,10H,9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZIRNNWEUURKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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